molecular formula C20H23NO6S B2896333 (E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid CAS No. 327093-72-1

(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid

Cat. No.: B2896333
CAS No.: 327093-72-1
M. Wt: 405.47
InChI Key: JAVDWKUOYKUUQF-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-methylphenyl)acrylic acid is a useful research compound. Its molecular formula is C20H23NO6S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications

Molecular Engineering for Solar Cell Applications

One study focuses on novel organic sensitizers for solar cell applications, demonstrating the importance of molecular engineering at the level of donor, electron-conducting, and anchoring groups. The research highlights the development of functionalized unsymmetrical organic sensitizers with exceptional photon conversion efficiency when anchored onto TiO2 films, underscoring the potential of carefully designed molecules in enhancing photovoltaic performance (Kim et al., 2006).

Polymer Chemistry and Material Properties

Another significant area of research involves the palladium-catalyzed synthesis of various branched, carboxylic acid-functionalized polyolefins. This work addresses the challenges and opportunities in transitioning from high-pressure free radical copolymerization to transition-metal-catalyzed copolymerization, offering a route to control the microstructure and material properties of copolymers more effectively. The study provides insights into the synthesis and applications of carboxylic acid-functionalized materials, which have great industrial importance (Dai & Chen, 2018).

Advanced Material Functionalization

Research on the surface modification and functionalization of electroactive polymer films via grafting of polyelectrolyte, polyampholyte, and polymeric acids explores the potential for creating stratified surface microstructures and conductive surfaces through graft copolymerization. This approach is significant for the development of advanced materials with tailored surface properties for various applications, including sensors and electronic devices (Kang et al., 1996).

Synthetic Methodologies and Chemical Reactions

The synthesis and separation of isomers of similar acrylic acid derivatives, along with their structural characterization, are crucial for understanding the properties and applications of these compounds. Research in this area contributes to the broader field of organic chemistry and material science by providing foundational knowledge on the synthesis, properties, and potential applications of acrylic acid derivatives and related molecules (Chenna et al., 2008).

Properties

IUPAC Name

(E)-3-[3-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-4-methylphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6S/c1-14-4-5-15(7-9-20(22)23)13-19(14)28(24,25)21-11-10-16-6-8-17(26-2)18(12-16)27-3/h4-9,12-13,21H,10-11H2,1-3H3,(H,22,23)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVDWKUOYKUUQF-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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